molecular formula C14H19N5O B278320 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide

4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide

货号 B278320
分子量: 273.33 g/mol
InChI 键: JMRBVWREYLDWFD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the activation of B cells, which play a crucial role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies and autoimmune diseases.

作用机制

4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide works by inhibiting BTK, a key enzyme involved in B-cell receptor signaling. BTK is essential for the survival and proliferation of B cells, and its dysregulation has been implicated in the development of B-cell malignancies and autoimmune diseases. By inhibiting BTK, 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and physiological effects:
4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, both as a single agent and in combination with other therapies. In addition, 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has been shown to reduce disease activity in preclinical models of autoimmune diseases. 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.

实验室实验的优点和局限性

One advantage of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide is its specificity for BTK, which reduces the risk of off-target effects. In addition, 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has shown potent anti-tumor activity in preclinical models of B-cell malignancies, making it a promising candidate for further development as a cancer therapy. However, one limitation of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide is its limited bioavailability, which may limit its effectiveness in vivo.

未来方向

There are several future directions for the development of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide. One potential application is in the treatment of B-cell malignancies, where 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has shown promising results in preclinical studies. Another potential application is in the treatment of autoimmune diseases, where 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has also shown promising results in preclinical studies. Additional studies are needed to further characterize the safety and efficacy of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide in vivo, as well as to optimize its pharmacokinetic properties. Finally, combination therapy with other targeted agents may enhance the anti-tumor activity of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide and improve its clinical utility.

合成方法

The synthesis of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-tert-butylbenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-ethyl-2H-tetrazole-5-amine to form the intermediate product, which is further reacted with tert-butylamine and trifluoroacetic acid to yield the final product, 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide.

科学研究应用

4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has also been studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has shown promising results in reducing disease activity.

属性

分子式

C14H19N5O

分子量

273.33 g/mol

IUPAC 名称

4-tert-butyl-N-(2-ethyltetrazol-5-yl)benzamide

InChI

InChI=1S/C14H19N5O/c1-5-19-17-13(16-18-19)15-12(20)10-6-8-11(9-7-10)14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17,20)

InChI 键

JMRBVWREYLDWFD-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

规范 SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。